molecular formula C26H23F2N3O3 B2772477 N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013755-68-4

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No. B2772477
CAS RN: 1013755-68-4
M. Wt: 463.485
InChI Key: QPZLAKSEAGZARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • A study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound , and evaluated their cytotoxic activity against human cancer cell lines. This research suggests potential applications in developing anticancer drugs (Hassan et al., 2015).

Cytotoxicity of Pyrazole Derivatives

  • Another research effort synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound, and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Structural Analysis of Pyrazoline Derivatives

  • Research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which share a similar structure with the compound, provided insights into the molecular geometry and potential interactions relevant to drug design (Köysal et al., 2005).

Development of Radiotracers

  • A study demonstrated the synthesis of radiotracers for studying CB1 cannabinoid receptors, indicating the potential for developing diagnostic tools or treatments for neurological conditions (Katoch-Rouse & Horti, 2003).

Herbicidal Applications

  • The compound's derivatives were explored for herbicidal activity, showing the potential for agricultural applications, particularly in rice cultivation (Ohno et al., 2004).

Fluorophore Synthesis

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-2-33-24-6-4-3-5-23(24)29-25(32)22-16-31(15-18-7-11-20(27)12-8-18)30-26(22)34-17-19-9-13-21(28)14-10-19/h3-14,16H,2,15,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZLAKSEAGZARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

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